molecular formula C6H3ClF2O B1300040 2-Chloro-3,5-difluorophenol CAS No. 206986-81-4

2-Chloro-3,5-difluorophenol

Cat. No.: B1300040
CAS No.: 206986-81-4
M. Wt: 164.54 g/mol
InChI Key: ZQWULOHSTAQTKJ-UHFFFAOYSA-N
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Description

2-Chloro-3,5-difluorophenol is a trihalogenated phenol with the molecular formula ClC6H2(F)2OH. It is a compound of interest in various chemical syntheses due to its unique structural properties and reactivity .

Mechanism of Action

Target of Action

It is known that this compound is a trihalogenated phenol , which suggests that it may interact with biological systems in a manner similar to other halogenated phenols. These compounds often target proteins or enzymes, altering their function and potentially leading to various biological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3,5-difluorophenol . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets. Additionally, these factors can influence the compound’s pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion.

Biochemical Analysis

Biochemical Properties

2-Chloro-3,5-difluorophenol plays a role in biochemical reactions primarily as a substrate or inhibitor. It interacts with various enzymes and proteins, influencing their activity. For instance, it may inhibit enzymes involved in oxidative stress responses due to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals . Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their conformation and function .

Cellular Effects

This compound affects various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and cellular metabolism . This compound may also impact cell viability and proliferation by inducing oxidative stress and affecting mitochondrial function . Furthermore, this compound can alter the expression of genes involved in detoxification and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity . This compound may also induce conformational changes in proteins, affecting their stability and function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but may degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can induce significant oxidative stress and toxicity . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response . At high doses, this compound can cause adverse effects, including tissue damage and impaired organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, causing oxidative damage and affecting metabolic flux . Additionally, this compound can influence the levels of metabolites involved in detoxification and stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation . This compound may preferentially accumulate in certain cellular compartments, influencing its biological activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the presence of specific targeting sequences can facilitate the transport of this compound to the mitochondria, where it can affect mitochondrial function and induce oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-difluorophenol typically involves multiple steps starting from 2,4-difluoroaniline. The process includes:

    Bromination: Introduction of bromine to the aromatic ring.

    Sandmeyer Reaction: Conversion of the amino group to a halide using copper(I) chloride.

    Grignard Reaction: Formation of a Grignard reagent followed by its reaction with carbon dioxide to introduce the phenol group.

    Esterification: Final step to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

2-Chloro-3,5-difluorophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophiles: Such as sodium methoxide for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products:

    Substituted Phenols: Resulting from nucleophilic substitution.

    Quinones: From oxidation reactions.

    Cyclohexanols: From reduction reactions.

Scientific Research Applications

2-Chloro-3,5-difluorophenol is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis and the development of new materials.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique reactivity and structural properties.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

  • 2,4-Difluorophenol
  • 3,5-Difluorophenol
  • 2-Chloro-4,5-difluorophenol

Comparison: 2-Chloro-3,5-difluorophenol is unique due to the specific positioning of chlorine and fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-chloro-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWULOHSTAQTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369832
Record name 2-Chloro-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206986-81-4
Record name 2-Chloro-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,5-difluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the overall synthetic strategy used to produce 2-Chloro-3,5-difluorophenol?

A1: The synthesis of this compound was achieved through a four-step process starting from 2,4-difluoroaniline. [] The steps include:

    Q2: What was the reported yield and purity of the synthesized this compound?

    A2: The researchers reported an overall yield of 29% for the target compound, this compound. [] The purity of the synthesized compound was determined to be 99.81% using gas chromatography (GC). []

    Q3: How was the structure of the synthesized this compound confirmed?

    A3: The structure of the synthesized this compound was verified using mass spectrometry (MS) and proton nuclear magnetic resonance (1HNMR) spectroscopy. [] These techniques provided evidence supporting the successful synthesis of the desired compound.

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